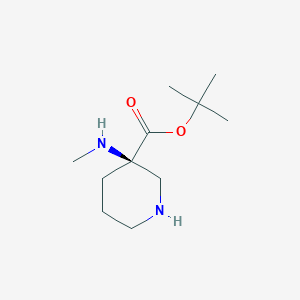
R-3-Boc-3-methylaminopiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
R-3-Boc-3-methylaminopiperidine: is an organic compound with the molecular formula C11H22N2O2 . It is a white crystalline powder that is solid at room temperature. This compound is widely used as an intermediate in organic synthesis, particularly in the pharmaceutical industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of R-3-Boc-3-methylaminopiperidine involves several steps:
Chiral Resolution: Starting with N-Cbz-3-piperidinecarboxylic acid, chiral resolution is performed using R-phenylethylamine to obtain a compound I.
Acid-Amide Condensation: Compound I undergoes an acid-amide condensation reaction with ammonia gas to form compound II.
Hofmann Degradation: Compound II is subjected to Hofmann degradation to yield compound III.
Protection: Compound III is protected using di-tert-butyl dicarbonate to form compound IV.
Hydrogenation and Cbz-Removal: Finally, compound IV undergoes hydrogenation and Cbz-removal to produce this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be mild, safe, reliable, and environmentally friendly, with high yield and low energy consumption .
Análisis De Reacciones Químicas
Types of Reactions: R-3-Boc-3-methylaminopiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce various amines .
Aplicaciones Científicas De Investigación
R-3-Boc-3-methylaminopiperidine is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including drugs for treating type 2 diabetes.
Industry: The compound is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of R-3-Boc-3-methylaminopiperidine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
S-1-N-Boc-3-methylaminopiperidine: This compound is similar in structure but differs in its stereochemistry.
1-Boc-3-hydroxypiperidine: Another related compound with a hydroxyl group instead of a methylamino group.
1-Boc-3-methylpiperazine: A similar compound with a piperazine ring instead of a piperidine ring
Uniqueness: R-3-Boc-3-methylaminopiperidine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its versatility as an intermediate in organic synthesis and its applications in various fields highlight its importance .
Propiedades
Fórmula molecular |
C11H22N2O2 |
|---|---|
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
tert-butyl (3R)-3-(methylamino)piperidine-3-carboxylate |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)11(12-4)6-5-7-13-8-11/h12-13H,5-8H2,1-4H3/t11-/m1/s1 |
Clave InChI |
CAYDBSFSSDWEDD-LLVKDONJSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@]1(CCCNC1)NC |
SMILES canónico |
CC(C)(C)OC(=O)C1(CCCNC1)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2H-1,3-Benzodioxol-5-yl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide](/img/structure/B12445814.png)
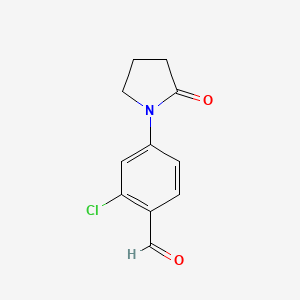
![2-[(1E)-2-(3,4-dihydroxyphenyl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4-one](/img/structure/B12445834.png)

![2-(5,7-Bis(difluoromethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12445842.png)
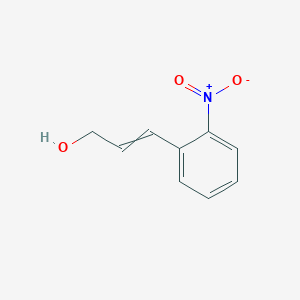
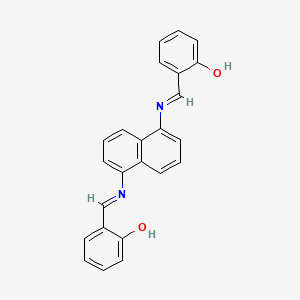
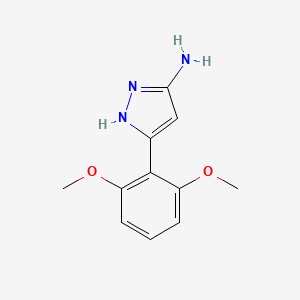
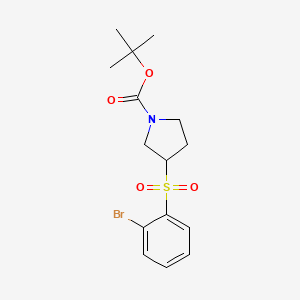
![[1-(3-Aminomethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B12445886.png)
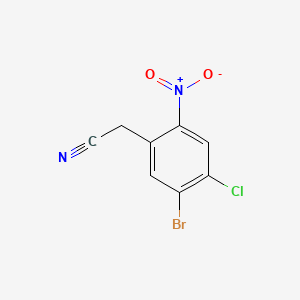
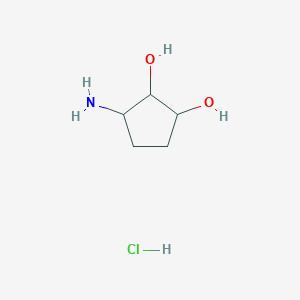

![(5E)-5-[(4-isopropoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12445910.png)
